molecular formula C7H6INO2 B1586287 2-Iodo-4-methyl-1-nitrobenzene CAS No. 52488-29-6

2-Iodo-4-methyl-1-nitrobenzene

Cat. No.: B1586287
CAS No.: 52488-29-6
M. Wt: 263.03 g/mol
InChI Key: DJDSQNLIZRLTHJ-UHFFFAOYSA-N
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Description

2-Iodo-4-methyl-1-nitrobenzene is an aromatic compound with the molecular formula C7H6INO2. It is a derivative of benzene, where the benzene ring is substituted with an iodine atom at the second position, a methyl group at the fourth position, and a nitro group at the first position. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-methyl-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-methyliodobenzene, where the methyl group directs the nitration to the para position relative to itself. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-methyl-1-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products

    Substitution: Depending on the nucleophile, products can include 2-methoxy-4-methyl-1-nitrobenzene.

    Reduction: 2-Iodo-4-methyl-1-aminobenzene.

    Oxidation: 2-Iodo-4-nitrobenzoic acid.

Scientific Research Applications

2-Iodo-4-methyl-1-nitrobenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Iodo-4-methyl-1-nitrobenzene in chemical reactions involves the electrophilic aromatic substitution mechanism. The iodine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic substitution, while the nitro group, also electron-withdrawing, further deactivates the ring. This makes the compound less reactive towards electrophiles but more reactive towards nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-4-methyl-1-nitrobenzene is unique due to the presence of both iodine and nitro groups on the benzene ring, which imparts distinct reactivity patterns. The combination of these substituents makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

2-iodo-4-methyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDSQNLIZRLTHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369918
Record name 2-iodo-4-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52488-29-6
Record name 2-iodo-4-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-4-nitrotoluene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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